molecular formula C23H31NO6 B4051782 N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide

Cat. No.: B4051782
M. Wt: 417.5 g/mol
InChI Key: HDWXJLZRVRVNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H31NO6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.21513771 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

The synthesis of sterically hindered phenols similar to N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide has been explored, showcasing methods to create compounds with potential antioxidant properties. Studies reveal the formation of hydrogen bonds by these molecules, indicating their structural stability and potential reactivity (Storozhok et al., 2013). Another research area focuses on the molecular structure of related compounds, where single crystal X-ray diffraction and DFT calculations are utilized to understand the influence of intermolecular interactions on molecular geometry, shedding light on how similar analyses could be applied to this compound (Karabulut et al., 2014).

Antioxidant Activity

Research into the antioxidant activity of phenolic compounds, which are structurally similar to this compound, provides insights into their potential applications. For instance, studies on the antioxidative properties of binuclear alkylphenols suggest that certain structural features, such as the presence of tert-butyl groups and hydroxybenzoic acid derivatives, contribute significantly to their effectiveness as antioxidants, which could be relevant for the compound (Livanova et al., 1972). Another study highlights the synthesis of antioxidants from esterification processes involving phenolic acids and unsaturated fatty alcohols, suggesting a potential synthetic route and application for similar compounds (Manteghi et al., 2016).

Molecular Interactions and Biological Evaluation

The interactions of similar compounds with biological systems have been studied, revealing their potential as memory enhancers and inhibitors in various biological processes. For example, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were evaluated for their acetylcholinesterase-inhibiting activity, indicating the potential of structurally similar compounds to enhance memory and serve as therapeutic agents (Piplani et al., 2018).

Properties

IUPAC Name

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO6/c1-23(2,3)16-7-9-18(10-8-16)30-14-17(25)13-24-22(26)15-11-19(27-4)21(29-6)20(12-15)28-5/h7-12,17,25H,13-14H2,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWXJLZRVRVNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.